molecular formula C14H19ClN2O3 B11021441 2-chloro-N-{3-[(3-methoxypropyl)amino]-3-oxopropyl}benzamide

2-chloro-N-{3-[(3-methoxypropyl)amino]-3-oxopropyl}benzamide

Cat. No.: B11021441
M. Wt: 298.76 g/mol
InChI Key: WATBZMNRRWDBEF-UHFFFAOYSA-N
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Description

2-chloro-N-{3-[(3-methoxypropyl)amino]-3-oxopropyl}benzamide: is a chemical compound with the following structural formula:

C10H20ClNO\text{C}_{10}\text{H}_{20}\text{ClNO} C10​H20​ClNO

This compound features a benzene ring with a chlorine atom (2-chloro) and an amide functional group. The presence of the 3-[(3-methoxypropyl)amino]-3-oxopropyl substituent adds complexity to its structure.

Preparation Methods

The synthetic routes for this compound involve various reactions. While I don’t have specific data on industrial production methods, researchers can prepare it using the following steps:

    Amide Formation:

Chemical Reactions Analysis

    Reduction: Reduction reactions could reduce the carbonyl group or the chloro substituent.

    Substitution: The chlorine atom can be substituted with other groups.

    Common Reagents: Reagents like reducing agents (e.g., LiAlH₄), nucleophiles, and catalysts may be involved.

    Major Products: These depend on reaction conditions and substituents.

Scientific Research Applications

    Medicine: Investigate its potential as a drug candidate (e.g., antitumor, anti-inflammatory).

    Chemistry: Explore its reactivity and applications in organic synthesis.

    Biology: Study its interactions with biological targets.

Mechanism of Action

The compound’s mechanism of action likely involves binding to specific receptors or enzymes. Unfortunately, detailed information is scarce.

Properties

Molecular Formula

C14H19ClN2O3

Molecular Weight

298.76 g/mol

IUPAC Name

2-chloro-N-[3-(3-methoxypropylamino)-3-oxopropyl]benzamide

InChI

InChI=1S/C14H19ClN2O3/c1-20-10-4-8-16-13(18)7-9-17-14(19)11-5-2-3-6-12(11)15/h2-3,5-6H,4,7-10H2,1H3,(H,16,18)(H,17,19)

InChI Key

WATBZMNRRWDBEF-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=O)CCNC(=O)C1=CC=CC=C1Cl

Origin of Product

United States

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